molecular formula C4H8S B1236067 1-Propene, 1-(methylthio)-, (Z)- CAS No. 52195-40-1

1-Propene, 1-(methylthio)-, (Z)-

Cat. No.: B1236067
CAS No.: 52195-40-1
M. Wt: 88.17 g/mol
InChI Key: YJOGCMRDEUBRJD-ARJAWSKDSA-N
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Description

. It is a vinyl sulfide, characterized by the presence of a sulfur atom bonded to a vinyl group. This compound is notable for its distinct stereochemistry, existing in the (Z)-configuration, which means the substituents on the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 1-(methylthio)-, (Z)- can be synthesized through various methods. One common approach involves the reaction of propenyl halides with thiols under basic conditions. For instance, the reaction of 1-bromo-1-propene with methanethiol in the presence of a base like sodium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 1-(methylthio)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the vinyl group to an alkane. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propane derivatives.

    Substitution: Various substituted propene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propene, 1-(methylthio)-, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Propene, 1-(methylthio)-, (Z)- involves its interaction with molecular targets through its vinyl and sulfur groups. The vinyl group can participate in addition reactions, while the sulfur atom can form bonds with various electrophiles. These interactions can lead to the formation of new compounds with different biological and chemical properties.

Comparison with Similar Compounds

    1-Propene, 1-(methylthio)-, (E)-: The (E)-isomer of the compound, where the substituents on the double bond are on opposite sides.

    Methyl 1-propenyl sulfide: Another isomer with a different arrangement of atoms.

    1-Propene-1-methylthio: A similar compound with slight variations in the structure.

Uniqueness: 1-Propene, 1-(methylthio)-, (Z)- is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other similar compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications.

Biological Activity

1-Propene, 1-(methylthio)-, (Z)-, also known as Z-methylthio-1-propene, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Chemical Formula : C4H8S
  • Molecular Weight : 88.17 g/mol
  • Structure : The compound features a propene backbone with a methylthio group attached at the first position in a Z configuration.

Biological Activity Overview

The biological activity of 1-Propene, 1-(methylthio)-, (Z)- is primarily attributed to its interactions with biological molecules and systems. Research indicates that this compound may exhibit antimicrobial, antioxidant, and potential anti-inflammatory properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of sulfur-containing compounds similar to 1-Propene, 1-(methylthio)-, (Z)-. These compounds are known to disrupt microbial cell membranes and inhibit enzyme activity.

  • Case Study : A study conducted on various sulfur-containing compounds demonstrated that compounds with methylthio groups showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of the bacterial membrane integrity and inhibition of metabolic pathways essential for bacterial survival.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of sulfur is often linked to enhanced radical scavenging abilities.

  • Research Findings : In vitro assays revealed that Z-methylthio-1-propene exhibited a dose-dependent increase in antioxidant activity, effectively reducing oxidative stress markers in cultured cells. This suggests potential applications in protecting cells from oxidative damage.

Anti-inflammatory Effects

Emerging evidence suggests that 1-Propene, 1-(methylthio)-, (Z)- may possess anti-inflammatory properties.

  • Study Insights : A recent study highlighted the ability of methylthio compounds to inhibit pro-inflammatory cytokine production in macrophages. The compound's modulation of signaling pathways involved in inflammation could provide therapeutic avenues for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantDose-dependent increase in radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines in macrophages

The biological activities of 1-Propene, 1-(methylthio)-, (Z)- can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt lipid bilayers in microbial cells.
  • Radical Scavenging : The sulfur atom may facilitate electron donation to free radicals, thus neutralizing them.
  • Cytokine Modulation : The compound may influence signaling pathways related to inflammation through receptor interactions.

Properties

IUPAC Name

(Z)-1-methylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOGCMRDEUBRJD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015958
Record name (Z)-Methyl 1-propenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52195-40-1
Record name Methyl 1-propenyl sulfide, (1Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052195401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Methyl 1-propenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-PROPENYL SULFIDE, (1Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL63YZ7G96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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